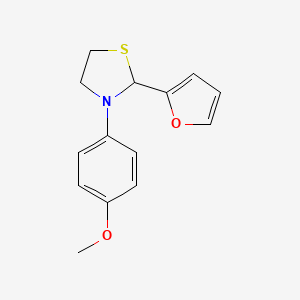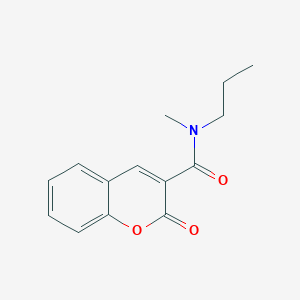
N-(1-isopropyl-2-methylpropyl)-2,2-dimethylpropanamide
描述
N-(1-isopropyl-2-methylpropyl)-2,2-dimethylpropanamide, commonly known as L-menthol, is a cyclic terpene alcohol that is widely used in the pharmaceutical, food, and cosmetic industries. It is a colorless, crystalline substance with a minty odor and taste. L-menthol is known for its cooling and soothing properties, which make it a popular ingredient in topical analgesics, cough drops, and mouthwashes.
作用机制
The mechanism of action of L-menthol is not fully understood, but it is believed to involve the activation of TRPM8 receptors, which are ion channels that are sensitive to cold temperatures. When L-menthol comes into contact with the skin or mucous membranes, it causes a cooling sensation that is mediated by the TRPM8 receptors. This cooling effect can provide relief from pain, itching, and irritation.
Biochemical and physiological effects:
L-menthol has several biochemical and physiological effects on the body. It has been shown to have analgesic and anti-inflammatory effects, which can help to reduce pain and inflammation. L-menthol has also been found to have antimicrobial properties, which make it effective against a wide range of bacteria and fungi. Additionally, L-menthol has been shown to have a calming effect on the nervous system, which can help to reduce stress and anxiety.
实验室实验的优点和局限性
L-menthol has several advantages for use in lab experiments. It is a relatively safe and non-toxic substance that is widely available and easy to use. L-menthol is also highly soluble in water, which makes it easy to prepare solutions for use in experiments. However, there are some limitations to the use of L-menthol in lab experiments. It has a strong odor and taste, which can make it difficult to work with in certain applications. Additionally, L-menthol can be volatile and evaporate quickly, which can affect the accuracy of some experiments.
未来方向
There are several future directions for research on L-menthol. One area of interest is the development of new formulations and delivery methods for L-menthol, such as transdermal patches and inhalers. Another area of interest is the study of the molecular mechanisms underlying the analgesic and anti-inflammatory effects of L-menthol. Additionally, there is a growing interest in the use of L-menthol as a natural preservative in food and cosmetic products, which could lead to new applications and markets for this versatile substance.
科学研究应用
L-menthol has been the subject of extensive scientific research due to its wide range of applications in the pharmaceutical, food, and cosmetic industries. Research has shown that L-menthol has analgesic, anti-inflammatory, and antimicrobial properties, which make it an effective ingredient in topical pain relief products and mouthwashes. L-menthol has also been found to have a cooling effect on the skin and mucous membranes, which can provide relief from itching, burning, and irritation.
属性
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-8(2)10(9(3)4)13-11(14)12(5,6)7/h8-10H,1-7H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIVCHOJTXHBIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(3,4-dimethoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5375330.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-({methyl[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)piperidin-2-one](/img/structure/B5375332.png)
![6-iodo-3-(2-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5375339.png)
![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5375345.png)
![N-{[1-(3,5-dichlorobenzyl)pyrrolidin-3-yl]methyl}-N'-ethylurea](/img/structure/B5375348.png)
![(1S,4S)-2-benzyl-5-(1H-1,2,3-triazol-5-ylcarbonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B5375363.png)

![5-chloro-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5375385.png)
![6-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5375386.png)
![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-[5-oxo-2-(2-thienyl)cyclopent-1-en-1-yl]acetamide](/img/structure/B5375410.png)
![2,6-bis(2-hydroxyethyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5375417.png)
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B5375428.png)
![2-({[(3,5-dimethylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5375430.png)